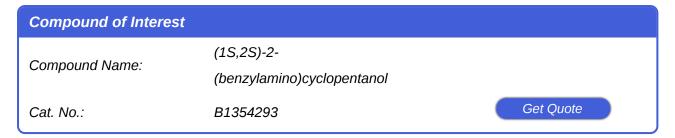


# physical and chemical properties of (1S,2S)-2-(benzylamino)cyclopentanol

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An In-depth Technical Guide to **(1S,2S)-2-(benzylamino)cyclopentanol** for Researchers and Drug Development Professionals

### **Abstract**

**(1S,2S)-2-(benzylamino)cyclopentanol** is a chiral β-amino alcohol that serves as a versatile building block and ligand in asymmetric synthesis. Its rigid cyclopentane framework and defined stereochemistry make it a valuable tool for introducing chirality in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and resolution, and its applications in asymmetric catalysis.

## **Core Physical and Chemical Properties**

The fundamental properties of **(1S,2S)-2-(benzylamino)cyclopentanol** are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.



Property	Value
CAS Number	68327-02-6
Molecular Formula	C12H17NO
Molecular Weight	191.27 g/mol
Melting Point	79°C
Appearance	White solid
InChI Key	FEGVMDAESGIXLU-RYUDHWBXSA-N
Canonical SMILES	C1CCINVALID-LINK O">C@HNCC2=CC=CC2

### **Spectroscopic Data Analysis**

While specific spectra can vary based on the solvent and instrument used, the following are the expected characteristic signals for (1S,2S)-2-(benzylamino)cyclopentanol.

- ¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), the benzylic CH<sub>2</sub> protons, the methine protons on the cyclopentane ring adjacent to the hydroxyl and amino groups, and the methylene protons of the cyclopentane ring. The protons of the hydroxyl and amino groups will appear as broad singlets, and their chemical shifts can vary with concentration and temperature.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, the two methine carbons of the cyclopentane ring bearing the hydroxyl and amino groups, and the methylene carbons of the cyclopentane ring.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3300-3400 cm<sup>-1</sup> corresponding to the O-H stretching vibration of the alcohol. A peak corresponding to the N-H stretch of the secondary amine will also be present in a similar region. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will appear just below and above 3000 cm<sup>-1</sup>, respectively.



 Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol).

### **Synthesis and Experimental Protocols**

The preparation of enantiomerically pure **(1S,2S)-2-(benzylamino)cyclopentanol** is a multistep process that begins with the synthesis of the racemic mixture, followed by optical resolution.[1]

## Synthesis of Racemic trans-2-(benzylamino)cyclopentanol

A common and direct method for synthesizing the racemic precursor is the aminolysis of cyclopentene oxide with benzylamine.[1] This reaction proceeds via an  $S_n2$ -like mechanism, resulting in the trans product.[1]

Experimental Protocol: Aminolysis of Cyclopentene Oxide

- In a round-bottom flask, combine cyclopentene oxide and benzylamine. The reaction can be performed neat or in a suitable solvent.
- Heat the reaction mixture. The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[1]
- Upon completion, remove any excess benzylamine and volatile components under reduced pressure.
- Purify the crude product by distillation under reduced pressure to obtain racemic trans-2-(benzylamino)cyclopentanol.[1]

### Optical Resolution using Diastereomeric Salt Formation

The separation of the racemic mixture into its constituent enantiomers is most effectively achieved through classical resolution by forming diastereomeric salts with a chiral resolving agent, such as (R)-(-)-mandelic acid.[2]

Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

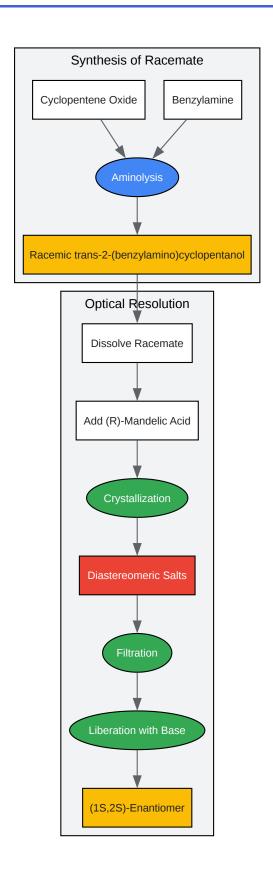
### Foundational & Exploratory





- Dissolve the racemic trans-2-(benzylamino)cyclopentanol in a suitable solvent, such as 2propanol.[2]
- In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in the same solvent, heating if necessary (e.g., 60-65°C).[2]
- Add the mandelic acid solution to the solution of the racemic amine.
- Allow the mixture to cool slowly to promote crystallization. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. Seeding with a small crystal may be necessary to induce crystallization.[2]
- Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
- To liberate the free amino alcohol, suspend the purified diastereomeric salt in a biphasic system of an organic solvent (like toluene) and an aqueous alkaline solution (e.g., potassium hydroxide).[2]
- The base neutralizes the mandelic acid, forming a water-soluble salt, and the enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentanol is released into the organic layer.[1]
- Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO<sub>4</sub>), and evaporate the solvent to yield the final product.





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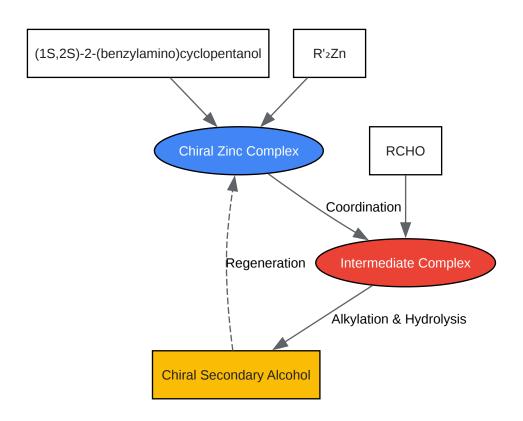


Caption: Experimental workflow for the synthesis and resolution of (1S,2S)-2-(benzylamino)cyclopentanol.

### **Applications in Asymmetric Catalysis**

Chiral  $\beta$ -amino alcohols like **(1S,2S)-2-(benzylamino)cyclopentanol** are highly effective as chiral ligands in a variety of metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid and well-defined chiral environment that directs the stereochemical outcome of the reaction.

One notable application is in the enantioselective addition of dialkylzinc reagents to aldehydes. In this reaction, the chiral amino alcohol acts as a catalyst to produce optically active secondary alcohols with high enantiomeric excess.



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Caption: Catalytic cycle for the enantioselective addition of a dialkylzinc reagent to an aldehyde.

### **Biological Significance**



While **(1S,2S)-2-(benzylamino)cyclopentanol** is primarily utilized as a synthetic intermediate and chiral ligand, the  $\beta$ -amino alcohol structural motif is of significant interest in drug development. This functional group is present in numerous biologically active molecules and pharmaceuticals.[3][4] Chiral  $\beta$ -amino alcohols have been shown to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[4] The defined spatial arrangement of the amino and hydroxyl groups can be crucial for molecular recognition and binding to biological targets such as enzymes and receptors. Therefore, compounds like **(1S,2S)-2-(benzylamino)cyclopentanol** serve as important starting materials for the synthesis of novel therapeutic agents.

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